molecular formula C5H7KO4 B7728038 potassium;3-ethoxy-3-oxopropanoate

potassium;3-ethoxy-3-oxopropanoate

Cat. No.: B7728038
M. Wt: 170.20 g/mol
InChI Key: WVUCPRGADMCTBN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-ethoxy-3-oxopropanoate, also known as ethyl potassium malonate, is an organic salt compound with the molecular formula C5H7KO4. It is a white solid that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis, particularly in the preparation of β-ketoesters and other key intermediates in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-ethoxy-3-oxopropanoate is typically synthesized by the reaction of ethyl malonate with potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, where ethyl malonate is deprotonated by potassium hydroxide to form the potassium salt .

Industrial Production Methods

Industrial production of potassium 3-ethoxy-3-oxopropanoate involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 3-ethoxy-3-oxopropanoate is used in various scientific research applications:

Mechanism of Action

Potassium 3-ethoxy-3-oxopropanoate acts as a competitive inhibitor of the enzyme succinate dehydrogenase. This enzyme is a key component of the citric acid cycle, and its inhibition disrupts cellular respiration. The compound binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • Potassium malonate
  • Potassium diethyl malonate
  • Sodium ethyl malonate

Uniqueness

Potassium 3-ethoxy-3-oxopropanoate is unique due to its specific structure, which allows it to act as a precursor for β-ketoesters. Its ability to inhibit succinate dehydrogenase also sets it apart from other similar compounds, making it valuable in both synthetic chemistry and biological research .

Properties

IUPAC Name

potassium;3-ethoxy-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUCPRGADMCTBN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.